7-Chloro-3-methylene-2,3-dihydrofuro[2,3-c]pyridine

Organic Synthesis Medicinal Chemistry Building Block

7-Chloro-3-methylene-2,3-dihydrofuro[2,3-c]pyridine (CAS 174469-14-8) is a heterocyclic building block featuring a fused furo[2,3-c]pyridine core with a chlorine substituent at the 7-position and an exocyclic methylene group at the 3-position of the partially saturated furan ring. Its molecular formula is C8H6ClNO and its molecular weight is 167.59 g/mol.

Molecular Formula C8H6ClNO
Molecular Weight 167.59 g/mol
Cat. No. B11913411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3-methylene-2,3-dihydrofuro[2,3-c]pyridine
Molecular FormulaC8H6ClNO
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC=C1COC2=C1C=CN=C2Cl
InChIInChI=1S/C8H6ClNO/c1-5-4-11-7-6(5)2-3-10-8(7)9/h2-3H,1,4H2
InChIKeyVZDPLYIZRAKBDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-3-methylene-2,3-dihydrofuro[2,3-c]pyridine – Core Identity and Procurement Baseline


7-Chloro-3-methylene-2,3-dihydrofuro[2,3-c]pyridine (CAS 174469-14-8) is a heterocyclic building block featuring a fused furo[2,3-c]pyridine core with a chlorine substituent at the 7-position and an exocyclic methylene group at the 3-position of the partially saturated furan ring [1]. Its molecular formula is C8H6ClNO and its molecular weight is 167.59 g/mol [1]. The compound is commercially available from multiple suppliers, typically at purities of 95–98% .

Why Generic Substitution of 7-Chloro-3-methylene-2,3-dihydrofuro[2,3-c]pyridine Carries Undefined Risk


No publicly available head-to-head comparative data exist to define the performance boundaries of this specific compound versus its closest structural analogs. The presence of both a reactive exocyclic methylene group and a chlorine substituent on the electron-deficient pyridine ring suggests that subtle changes in substitution pattern could significantly alter reactivity in cross-coupling or cycloaddition steps, but the absence of quantitative comparative reactivity studies [1] means that any substitution with a generic furopyridine or chloropyridine analog is an unevaluated risk.

Quantitative Differentiation Evidence for 7-Chloro-3-methylene-2,3-dihydrofuro[2,3-c]pyridine – Current Gap Analysis


No Comparator-Based Evidence Identified in Public Literature

A systematic search of primary research papers, patents, and authoritative databases (excluding forbidden sources) returned zero studies that directly compare 7-Chloro-3-methylene-2,3-dihydrofuro[2,3-c]pyridine against any named analog or class member using quantitative metrics such as reactivity, yield, selectivity, stability, or biological activity. Consequently, no evidence item in this guide meets the threshold for core differentiation evidence [1]. This section is intentionally left populated with a single placeholder entry to signal evidence absence rather than evidence weakness.

Organic Synthesis Medicinal Chemistry Building Block

Potential Application Scenarios for 7-Chloro-3-methylene-2,3-dihydrofuro[2,3-c]pyridine – Based Solely on Structural Inference


Diversification of Furo[2,3-c]pyridine-Based Kinase Inhibitor Scaffolds

The furo[2,3-c]pyridine core is a recognized scaffold in B-Raf and HIV-1 reverse transcriptase inhibitors [1][2]. The exocyclic methylene group in 7-Chloro-3-methylene-2,3-dihydrofuro[2,3-c]pyridine offers a unique synthetic handle for further functionalization via ene reactions, cycloadditions, or cross-coupling that the fully aromatic parent system cannot provide. However, no quantitative yield or selectivity data exist to validate this advantage.

Late-Stage Functionalization in Parallel Synthesis Libraries

The combination of a chlorine leaving group and an exocyclic olefin creates a bifunctional building block potentially suitable for orthogonal diversification in library synthesis. The chlorine can participate in Pd-catalyzed cross-coupling while the methylene group can undergo independent transformations [1]. Until comparative reaction data become available, this synthetic potential remains a structural hypothesis.

Synthesis of Partially Saturated Furopyridine Analogs for Metabolic Stability Studies

The 2,3-dihydrofuran moiety introduces partial saturation absent in fully aromatic furopyridine analogs, which may alter metabolic stability or target binding. This structural distinction could be relevant for lead optimization programs seeking to modulate sp3 character, but no pharmacokinetic or potency data are available to quantify this effect [1].

Quote Request

Request a Quote for 7-Chloro-3-methylene-2,3-dihydrofuro[2,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.